2-Phenoxyethyl 2-methylbut-2-enoate
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Overview
Description
2-Phenoxyethyl 2-methylbut-2-enoate is an organic compound with the molecular formula C13H16O3. It is an ester formed from 2-phenoxyethanol and 2-methylbut-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-methylbut-2-enoate typically involves the esterification reaction between 2-phenoxyethanol and 2-methylbut-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various phenoxy derivatives.
Scientific Research Applications
2-Phenoxyethyl 2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 2-methylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-methylbut-2-enoic acid, which can then interact with various biological pathways. The phenoxy group is known for its antimicrobial properties, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
2-Phenoxyethyl benzoate: Similar in structure but with a benzoate group instead of a 2-methylbut-2-enoate group.
2-Phenoxyethyl acetate: Contains an acetate group instead of a 2-methylbut-2-enoate group.
2-Phenoxyethyl propionate: Contains a propionate group instead of a 2-methylbut-2-enoate group.
Uniqueness: 2-Phenoxyethyl 2-methylbut-2-enoate is unique due to the presence of the 2-methylbut-2-enoate group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
60359-29-7 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-phenoxyethyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-11(2)13(14)16-10-9-15-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
VPPCKDZLAFSUGF-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
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